tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
Overview
Description
tert-Butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate: is an organic compound with the molecular formula C10H13N3O2S. This compound features a thiazole ring, a cyano group, and a carbamate moiety, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Carbamate Formation: The final step involves the reaction of the thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness and safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules. Its thiazole ring is a common motif in many biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industry.
Biological Activity
tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate (CAS Number: 1443980-47-9) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNOS
- Molecular Weight : 253.32 g/mol
- Structure : The compound features a thiazole ring, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives can possess potent antibacterial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against specific bacterial strains remains to be fully characterized but aligns with the established profile of similar thiazole derivatives.
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity is critical in the context of diseases characterized by chronic inflammation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit enzymes involved in metabolic pathways that contribute to inflammation and infection.
- Cell Membrane Disruption : Some studies suggest that thiazole compounds can compromise bacterial cell membranes, leading to cell lysis and death.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related compounds:
- Antibacterial Studies :
- Cytotoxicity Assessments :
- Inflammatory Response Modulation :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 253.32 g/mol |
Antibacterial Activity | Effective against Gram-positive/negative bacteria |
Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |
Cytotoxicity | Active against cancer cell lines |
Properties
IUPAC Name |
tert-butyl N-[cyano-(2-methyl-1,3-thiazol-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-13-9(6-17-7)8(5-12)14-10(15)16-11(2,3)4/h6,8H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMKHDXHWTISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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